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1,1-dioxide

Cat. No.: B113240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also known by its CAS Number 90556-91-5,

is a heterocyclic organic compound featuring a core isothiazolidine 1,1-dioxide ring system

substituted with a 4-aminophenyl group. This molecule belongs to the class of cyclic

sulfonamides, or sultams, which are recognized as "privileged structures" in medicinal

chemistry. The rigid, three-dimensional architecture of the isothiazolidine 1,1-dioxide scaffold

makes it an attractive building block for the synthesis of diverse chemical libraries aimed at the

discovery of novel therapeutic agents. The presence of a primary aromatic amine provides a

versatile handle for further chemical modifications, allowing for the exploration of a wide

chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the known chemical properties of 2-
(4-Aminophenyl)isothiazolidine 1,1-dioxide, including its physicochemical characteristics,

and outlines general experimental approaches for the synthesis and characterization of related

isothiazolidine 1,1-dioxide derivatives.

Chemical and Physical Properties
While specific experimental data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not

extensively reported in publicly available literature, its fundamental properties can be
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summarized.

Property Value Source

CAS Number 90556-91-5 [1]

Molecular Formula C₉H₁₂N₂O₂S [1]

Molecular Weight 212.27 g/mol [1]

Further physical properties such as melting point, boiling point, and solubility for this specific

compound are not readily available in the surveyed literature.

Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 2-(4-
Aminophenyl)isothiazolidine 1,1-dioxide is not explicitly described in the available scientific

literature. However, general synthetic strategies for related isothiazolidine 1,1-dioxides can be

adapted. One common approach involves the aza-Michael addition of an amine to a suitable

vinylsulfonamide precursor, followed by cyclization.

The isothiazolidine 1,1-dioxide scaffold is a versatile intermediate in organic synthesis. The

primary aromatic amine of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide allows for a variety

of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the amine.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be

subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

These reactions enable the generation of a diverse library of compounds for structure-activity

relationship (SAR) studies in drug discovery.

Experimental Protocols
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While a specific protocol for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is unavailable, the

following presents a generalized experimental workflow for the synthesis and characterization

of isothiazolidine 1,1-dioxide libraries, based on established methodologies for related

compounds.

General Synthesis of Isothiazolidine 1,1-Dioxide
Libraries via Aza-Michael Addition
This protocol outlines a one-pot, multi-component approach for the synthesis of a library of

triazole-containing isothiazolidine 1,1-dioxides, which demonstrates the utility of the

isothiazolidine 1,1-dioxide core in combinatorial chemistry.

Materials:

2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)

Variety of primary and secondary amines

Variety of azides

Copper(I) iodide (CuI)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous ethanol (EtOH)

Ethyl acetate (EtOAc)

Methanol (MeOH)

Silica for solid-phase extraction (SPE)

Procedure:

To a reaction vial, add the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

(1 equivalent).

Add CuI (e.g., 30 mol%) and DBU (e.g., 10 mol%).
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Add anhydrous ethanol as the solvent.

Add the desired amine (e.g., 1.2 equivalents) and azide (e.g., 2 equivalents).

Seal the vial and heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 12

hours).

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture through a silica SPE cartridge, eluting with a suitable solvent

system (e.g., 95:5 EtOAc:MeOH).

Concentrate the eluate under reduced pressure to yield the crude product.

Purify the product as necessary, for example, by automated preparative reverse-phase

HPLC.

One-Pot Synthesis Workflow
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Caption: Generalized workflow for one-pot synthesis.

Spectroscopic Characterization
Detailed spectroscopic data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide are not

available in the public domain. However, the expected spectroscopic features can be predicted

based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

Aromatic Protons: The protons on the 4-aminophenyl ring would be expected to appear as

two doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to the para-substitution
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pattern.

Isothiazolidine Ring Protons: The methylene protons of the isothiazolidine ring would likely

appear as multiplets in the upfield region (typically δ 2.0-4.0 ppm). The protons adjacent to

the sulfone group would be expected to be deshielded and appear at a higher chemical shift.

Amine Protons: The protons of the primary amine would appear as a broad singlet, the

chemical shift of which can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

Aromatic Carbons: The carbon signals for the 4-aminophenyl ring would be expected in the

aromatic region (typically δ 110-150 ppm).

Isothiazolidine Ring Carbons: The methylene carbons of the isothiazolidine ring would

appear in the aliphatic region (typically δ 20-60 ppm).

4.3. Infrared (IR) Spectroscopy

N-H Stretching: The primary amine would show two characteristic stretching vibrations in the

region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfone group would exhibit strong, characteristic asymmetric and

symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-N Stretching: Aromatic C-N stretching would be observed in the region of 1250-1360 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would correspond to the

aromatic ring.

4.4. Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the

molecular weight of the compound (212.27). Fragmentation patterns would likely involve

cleavage of the isothiazolidine ring and the aminophenyl group.

Biological Activity and Signaling Pathways
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There is no specific information available in the scientific literature regarding the biological

activity or the signaling pathways associated with 2-(4-Aminophenyl)isothiazolidine 1,1-
dioxide. However, the broader class of isothiazolidine 1,1-dioxides has been investigated for

various therapeutic applications. The structural similarity of this scaffold to other biologically

active molecules suggests its potential for interaction with various biological targets. Any

investigation into the biological effects of this compound would require initial screening in

relevant in vitro assays.
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Drug Discovery Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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